molecular formula C11H11F3N2O2 B1351020 1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine CAS No. 40832-82-4

1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine

Cat. No. B1351020
CAS RN: 40832-82-4
M. Wt: 260.21 g/mol
InChI Key: UHQZHRWBRICNEH-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound with the CAS Number: 40832-82-41. It has a molecular weight of 260.221 and its IUPAC name is 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine1. The compound is solid at room temperature1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine. However, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors2. The synthetic strategies used can involve ring construction or functionalization of preformed pyrrolidine rings2.



Molecular Structure Analysis

The InChI code for 1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine is 1S/C11H11F3N2O2/c12-11(13,14)8-3-4-9(10(7-8)16(17)18)15-5-1-2-6-15/h3-4,7H,1-2,5-6H21. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine. However, pyrrolidine derivatives are often used in the synthesis of various bioactive compounds2.



Physical And Chemical Properties Analysis

1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine is a solid at room temperature1. It has a molecular weight of 260.221. The purity of the compound is 95%1.


Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidines as Heterocyclic Organic Compounds : Pyrrolidines have significant relevance in medicine and industry, including as dyes and agrochemical substances. A study highlighted the polar [3+2] cycloaddition process, which is an essential method for synthesizing pyrrolidines, providing insights into their chemistry (Żmigrodzka et al., 2022).

  • Catalyzed Stereoselective Michael Addition : A study demonstrated the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an efficient organocatalyst for asymmetric Michael addition, a critical process in organic synthesis (Singh et al., 2013).

Applications in Organic Synthesis

  • Reactions with Stabilized Azomethine Ylides : The interaction of various 2-substituted 3-Nitro-2H-chromenes with stabilized azomethine ylides, leading to the formation of chromeno[3,4-c]pyrrolidines, has been studied. This process is crucial for creating specific molecular configurations with potential therapeutic applications (Kochnev et al., 2022).

  • Stereoselective Synthesis of Spiro Compounds : Research has developed methods for the stereoselective synthesis of spiro compounds involving pyrrolidine, which are important in medicinal chemistry due to their biological activities (Korotaev et al., 2021).

Exploring Chemical Dynamics

  • Ultrafast Dynamics of Excited States : An investigation into the dynamics of the excited states of a pyrrolidine derivative, 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, using transient absorption spectroscopy, provides insights into the electronic and conformational behavior of these compounds(Ghosh & Palit, 2012).

Material Science Applications

  • Polyimides Derived from Pyrrolidine Derivatives : The synthesis of novel polyimides derived from a specific pyrrolidine derivative has been explored. These polymers exhibit significant organosolubility, thermal stability, and hydrophobicity, demonstrating their potential in material science applications (Huang et al., 2017).

Biomedical Applications

  • Catalysis in Asymmetric Reactions : Pyrrolidine derivatives have been used as catalysts in enantioselective reactions, crucial for synthesizing chiral compounds that have significant applications in drug development (Betancort & Barbas, 2001).

properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)8-3-4-9(10(7-8)16(17)18)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQZHRWBRICNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379679
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine

CAS RN

40832-82-4
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40832-82-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pyrrolidine ((983 μl, 12.0 mmol, commercially available product) was added at 0° C. to a N,N-dimethylformamide (DMF; 4 ml) solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.02 g, 4.89 mmol, commercially available product). The resulting mixture was warmed to room temperature and stirred for 4.5 hours. Water was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (50 g, hexane/ethyl acetate=5/1). Thus, 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine (1.26 g, 99.3%) was yielded as an orange-colored solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RP Siqueira - 2018 - locus.ufv.br
Serine/Arginine protein kinase (SRPK) are key components of the splicing machinery trough the phosphoregulation of SR Proteins, which are crucial for exon selection in the alternative …
Number of citations: 0 www.locus.ufv.br
RP Siqueira, MV de Andrade Barros… - European Journal of …, 2017 - Elsevier
The serine/arginine-rich protein kinases (SRPKs) have frequently been found with altered activity in a number of cancers, suggesting they could serve as potential therapeutic targets in …
Number of citations: 31 www.sciencedirect.com

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